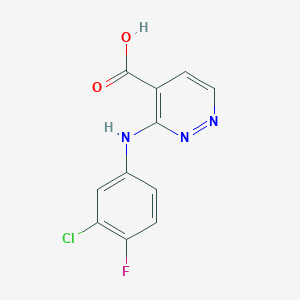

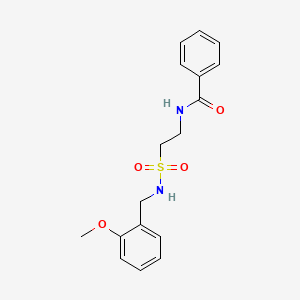

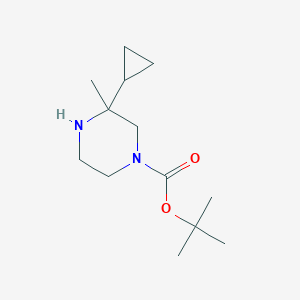

![molecular formula C9H14O4 B2365622 {1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate CAS No. 148420-14-8](/img/structure/B2365622.png)

{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate, more commonly referred to as Acetylmethylcyclopropyl acetate (AMCA), is a cyclic ester of acetylmethylcyclopropane and acetic acid. It is a colorless, volatile liquid with a sweet, fruity odor and a boiling point of approximately 119°C. AMCA was first synthesized in the late 19th century and has since been used in a variety of applications, including scientific research, laboratory experiments, and industrial processes.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- Methyl 2-cyclopropyl-2-diazoacetate, synthesized from acetylcyclopropane, undergoes copper or rhodium-catalyzed dediazoniation leading to 1-methoxycarbonylcyclobutene. This showcases the potential of cyclopropyl(methoxycarbonyl)carbene in chemical transformations (Prokopenko et al., 2007).

Reactivity and Ring Modifications

- Studies on cyclopropyl formation by addition of methylene units to various compounds demonstrate the diverse reactivity and potential for structural modifications in cyclopropyl-containing molecules (Haywood-Farmer et al., 1966).

Applications in Synthesis of Complex Molecules

- The synthesis and reactivity of 4-C-cyclopropyl-d-xylo-tetrofuranose illustrate the use of cyclopropyl groups in the creation of complex sugar derivatives, indicating the versatility of such compounds in synthesizing biologically significant molecules (Horton & Tindall, 1968).

Role in Cycloaddition Reactions

- Cyclopropyl-dehydroamino acids and other complex molecules have been synthesized via asymmetric catalytic cyclopropenation, highlighting the role of cyclopropyl-containing compounds in facilitating intricate cycloaddition reactions (Imogaı̈ et al., 1998).

Influence in Stereochemical Courses

- The photo-induced Berson-Willcott rearrangement of methyl 3-Isopropyl-1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-exo- and 1-endo-acetate demonstrates the influence of methoxycarbonylmethyl groups on stereochemical courses of reactions (Kato et al., 1978).

Catalytic Cycloisomerization

- PtCl2- and PtCl4-catalyzed cycloisomerization of polyunsaturated precursors with cyclopropyl ring systems showcases the utility of such compounds in creating polycyclic molecules and understanding reaction mechanisms (Marco-Contelles et al., 2006).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[1-(acetyloxymethyl)cyclopropyl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-7(10)12-5-9(3-4-9)6-13-8(2)11/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKFDQGZFJTERO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1(CC1)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

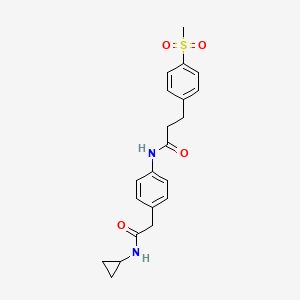

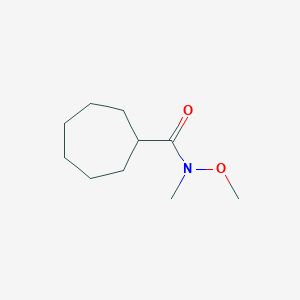

![2-(benzyloxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide](/img/structure/B2365546.png)

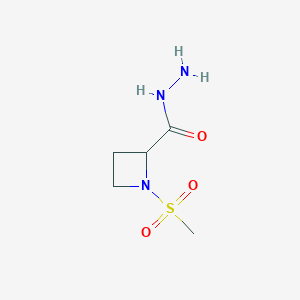

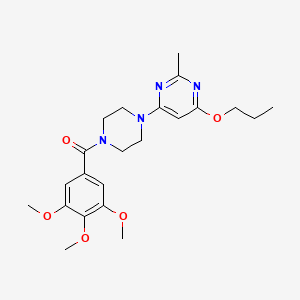

![2,6-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2365559.png)

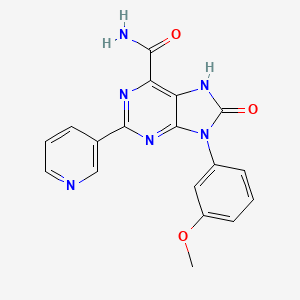

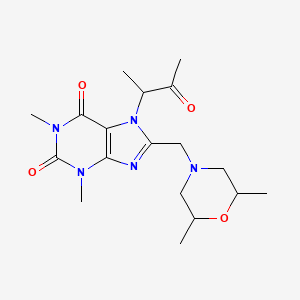

![3-[1-(6-Cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2365560.png)

![N-[4-[(2R,3R)-2-Methyl-3-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2365561.png)